REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].[CH:11]1([C:16](=O)[CH2:17][C:18]#[N:19])[CH2:15][CH2:14][CH2:13][CH2:12]1>C1(C)C=CC=CC=1>[CH:11]1([C:16]2[CH:17]=[C:18]([NH2:19])[N:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[CH3:2])[N:10]=2)[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:0.1|
|
Name
|
(2-methylphenyl)hydrazine hydrochloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=C(C=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(CC#N)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
provided a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C1=NN(C(=C1)N)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.19 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |